molecular formula C18H17NO6S2 B2473661 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034485-49-7

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2473661
CAS No.: 2034485-49-7
M. Wt: 407.46
InChI Key: KVCFQRUDKMZTNB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a branched ethyl chain bearing hydroxyl, furan-2-yl, and thiophen-2-yl substituents. This hybrid structure combines aromatic heterocycles (furan, thiophene) with a benzodioxane scaffold, which is often associated with bioactivity in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S2/c20-18(16-3-1-7-25-16,17-4-2-10-26-17)12-19-27(21,22)13-5-6-14-15(11-13)24-9-8-23-14/h1-7,10-11,19-20H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCFQRUDKMZTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes furan and thiophene rings, a sulfonamide group, and a benzo[dioxine] moiety. Its diverse functional groups suggest multiple avenues for interaction with biological systems, making it a candidate for therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of intermediates through reactions involving furan and thiophene derivatives, followed by hydroxylation and sulfonation processes. The presence of hydroxyl and sulfonamide groups indicates moderate polarity, which may influence its solubility and biological interactions.

Antimicrobial Properties

Sulfonamides are widely recognized for their antibacterial properties. Preliminary studies suggest that this compound may exhibit similar activities. Research into its structure indicates potential interactions with bacterial enzymes, potentially inhibiting their function.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have shown that derivatives of this compound can inhibit cellular proliferation in various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against melanoma cells, suggesting that this compound may also possess similar properties.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research. For example, studies on related compounds indicate that they can act as tyrosinase inhibitors, which is crucial for regulating melanin production in skin cells. This activity could be beneficial in treating hyperpigmentation disorders.

Case Studies

  • Tyrosinase Inhibition : A study evaluating the inhibitory effects of furan derivatives on tyrosinase revealed that certain structural modifications significantly enhance activity. This suggests that the incorporation of furan and thiophene rings in our compound could similarly increase its inhibitory potency against tyrosinase.
    CompoundIC50 (µM)Mechanism of Action
    Compound A0.0433Mixed inhibition at catalytic sites
    N-(2-(furan-2-yl)...TBDPotential binding at active sites
  • Anticancer Efficacy : In cellular assays, compounds structurally related to this compound exhibited IC50 values indicating significant cytotoxicity against cancer cell lines such as B16F10 melanoma cells.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Binding : The sulfonamide group can form hydrogen bonds with target proteins.
  • Hydrophobic Interactions : The furan and thiophene rings may engage in π–π stacking interactions with aromatic residues in enzyme active sites.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects. Preliminary studies suggest that this compound may show activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 70 µM against pathogens like Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : The compound may inhibit key enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). In vitro studies have shown promising results in enzyme inhibition assays .
  • Cytotoxicity : Preliminary cytotoxicity testing indicates a favorable safety profile, with CC50 values exceeding 100 µM in various cell lines, suggesting that while the compound may be effective against certain pathogens, it exhibits low toxicity towards normal cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available furan and thiophene derivatives. Key steps include:

  • Formation of Intermediate : Reaction between furan derivatives and thiophene derivatives under basic conditions.
  • Hydroxylation and Sulfonation : Introduction of hydroxyl and sulfonamide groups to achieve the final structure.

Case Studies

Several studies have explored the applications of structurally related compounds:

  • Antibacterial Activity : A comparative study on related compounds demonstrated significant antibacterial activity against various pathogens. For instance, compounds with similar structures showed MIC values indicative of effective antibacterial properties .
  • Therapeutic Potential : Research on sulfonamides has highlighted their role in treating infections and metabolic disorders, supporting the therapeutic potential of this compound in similar applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide , we compare it with three classes of analogous compounds:

Sulfonamide Derivatives with Benzodioxane Cores
Compound Name Key Structural Features Biological Activity/Applications Reference
N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Benzodioxane sulfonamide linked to pyridinyl-thiophene-methylisoindolinone Inhibitor of perforin-mediated lysis (immunology)
Target Compound Benzodioxane sulfonamide with hydroxyl, furan, and thiophene substituents Undisclosed (potential enzyme inhibition) N/A

Analysis :

  • Both compounds share the benzodioxane sulfonamide core, but the substituents diverge significantly. The reference compound’s pyridinyl-thiophene-methylisoindolinone group likely enhances planar aromatic stacking, whereas the target compound’s furan-thiophene-hydroxyl branch may favor solubility and metabolic stability .
Sulfonamide-Containing Triazole Derivatives
Compound Class Key Features Activity/Applications Reference
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole-thione with sulfonylphenyl and difluorophenyl groups Antimicrobial, antifungal agents
Target Compound Non-triazole; hybrid benzodioxane sulfonamide with heterocyclic substituents Undisclosed N/A

Analysis :

  • Triazole derivatives (e.g., compounds [7–9] in ) exhibit tautomerism (thione vs. thiol), which influences reactivity and binding. The target compound lacks this tautomeric flexibility but compensates with a hydroxyl group for hydrogen bonding .
Benzodioxane-Based Enzyme Inhibitors
Compound Class Key Features Activity/Applications Reference
4-{4-[(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)quinazoline Quinazoline linked to benzodioxane-piperazine Glucocerebrosidase inhibitors (Parkinson’s disease)
Target Compound Sulfonamide-linked benzodioxane with furan/thiophene Undisclosed (potential enzyme inhibition) N/A

Analysis :

  • Quinazoline-benzodioxane hybrids () prioritize piperazine-mediated solubility and quinazoline’s kinase-inhibitory properties. The target compound’s sulfonamide and hydroxyl groups may offer distinct binding modes compared to piperazine .

Structural and Functional Insights

Solubility and Bioavailability
  • Thiophene and furan substituents increase lipophilicity relative to purely aliphatic chains, balancing membrane permeability .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., sulfonamide NH, furan/thiophene protons) and confirms stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 357.38 for C₁₈H₁₅NO₅S) .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions .
  • HPLC : Quantifies purity (>95%) and detects impurities .

How can reaction conditions be optimized to improve yield and purity?

Q. Advanced

  • Design of Experiments (DoE) : Statistical screening (e.g., factorial design) evaluates variables like temperature (40–80°C), solvent polarity (ethanol vs. DCM), and catalyst loading (1–5 mol% Pd) .
  • Computational Feedback : Quantum chemical calculations (e.g., DFT) predict transition states to guide solvent/catalyst selection, reducing trial-and-error .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress, enabling dynamic adjustments .

What strategies elucidate the compound’s mechanism of action in biological systems?

Q. Advanced

  • Enzymatic Assays : Test inhibition of targets (e.g., kinases, proteases) using fluorescence-based assays; IC₅₀ values quantify potency .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) measure affinity for GPCRs or nuclear receptors .
  • Molecular Docking : Simulations (AutoDock Vina) predict binding modes with active sites, guiding mutagenesis studies .

How can computational chemistry predict reactivity or biological interactions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates lipid bilayer penetration or protein-ligand stability over nanosecond timescales .
  • QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to antimicrobial activity for analog prioritization .

What biological targets or pathways are primarily investigated?

Q. Basic

  • Anticancer Activity : Apoptosis induction via caspase-3 activation and Bcl-2 suppression in leukemia cell lines (e.g., Jurkat) .
  • Antimicrobial Targets : Inhibition of bacterial dihydrofolate reductase (DHFR) or fungal CYP51 .
  • Anti-inflammatory Pathways : COX-2 suppression measured via prostaglandin E₂ (PGE₂) ELISA .

How should discrepancies in biological activity data be addressed?

Q. Advanced

  • Replicate Experiments : Perform triplicate assays under standardized conditions (pH 7.4, 37°C) to rule out variability .
  • Control Variables : Use isogenic cell lines or matched pathogen strains to isolate compound-specific effects .
  • Meta-Analysis : Apply Bayesian statistics to aggregate data from independent studies, identifying outliers .

What approaches study the structure-activity relationship (SAR) of this compound?

Q. Advanced

  • Analog Synthesis : Modify substituents (e.g., replace thiophene with pyridine) and test activity shifts .
  • Functional Group Scanning : Systematically replace hydroxyl with methoxy or ester groups to assess hydrogen bonding requirements .
  • Crystallographic Overlays : Compare X-ray structures of analogs to identify critical binding motifs .

What solubility and stability considerations are critical in experimental settings?

Q. Basic

  • Solubility : Use DMSO for stock solutions (50 mM), diluted in PBS (<1% DMSO) to avoid cytotoxicity .
  • Stability : Store at -20°C under nitrogen; monitor degradation via HPLC over 72 hours at 4°C and 25°C .
  • pH Sensitivity : Assess hydrolysis in buffers (pH 2–9) to identify optimal conditions for biological assays .

How can high-throughput screening (HTS) evaluate compound efficacy?

Q. Advanced

  • Automated Synthesis : Microfluidic reactors generate 100+ analogs in parallel for rapid SAR exploration .
  • Robotic Assays : 384-well plate formats test cytotoxicity (CellTiter-Glo) and target inhibition (AlphaScreen) .
  • Data Analytics : Machine learning (e.g., random forest) identifies structural features correlating with activity .

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